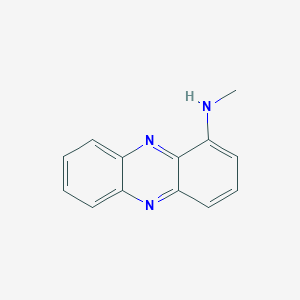

N-methylphenazin-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11N3 |

|---|---|

Molecular Weight |

209.25 g/mol |

IUPAC Name |

N-methylphenazin-1-amine |

InChI |

InChI=1S/C13H11N3/c1-14-11-7-4-8-12-13(11)16-10-6-3-2-5-9(10)15-12/h2-8,14H,1H3 |

InChI Key |

STFDBFVVZUVRQP-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=CC2=NC3=CC=CC=C3N=C21 |

Origin of Product |

United States |

Column Chromatography

Column chromatography is a primary tool for the purification of organic compounds. For aromatic amines like N-methylphenazin-1-amine, both normal-phase and amine-functionalized stationary phases can be employed.

Normal-Phase Chromatography (Silica Gel): Silica (B1680970) gel is an acidic stationary phase, which can lead to strong interactions with basic compounds like amines, causing peak tailing and potential product degradation. biotage.combiotage.com To mitigate these effects, the mobile phase is often modified with a small amount of a basic additive, such as triethylamine (B128534) (Et₃N) or ammonia. biotage.combiotage.com

Amine-Functionalized Silica: Using a stationary phase that has been chemically modified with amine groups can significantly improve the chromatography of basic compounds. biotage.com This type of column material minimizes the strong acid-base interactions, allowing for elution with simpler, non-basic solvent systems like hexane/ethyl acetate. biotage.com

| Stationary Phase | Typical Mobile Phase (Eluent) Systems | Rationale/Application |

| Silica Gel | Hexane/Ethyl Acetate + 0.1-1% TriethylamineDichloromethane/Methanol + 0.1-1% Ammonia sciencemadness.orgbiotage.comrsc.org | The basic modifier (triethylamine or ammonia) neutralizes the acidic silanol (B1196071) groups on the silica surface, preventing strong adsorption of the amine product and improving peak shape. biotage.comrsc.org |

| Amine-Functionalized Silica | Hexane/Ethyl AcetateEthyl Acetate/Isopropanol biotage.com | The amine-functionalized surface is less acidic, allowing for efficient separation of basic amines without the need for basic additives in the mobile phase. biotage.com |

Recrystallization

is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and impurities in a given solvent or solvent system at different temperatures. A suitable solvent for recrystallization will dissolve the compound when hot but not when cold.

Finding an appropriate solvent system often involves empirical testing. A common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then to add a miscible "anti-solvent" in which the compound is poorly soluble until the solution becomes turbid. Upon cooling, the purified compound should crystallize out.

| Solvent System Type | Example Solvents | Procedure |

| Single Solvent | Ethanol, Methanol, Acetonitrile researchgate.net | Dissolve the crude product in a minimum of the boiling solvent, then allow it to cool slowly to induce crystallization. |

| Mixed Solvent System | Hexane/Ethyl AcetateEthanol/WaterDichloromethane/Hexane rochester.edureddit.com | Dissolve the crude product in the "good" solvent (e.g., ethyl acetate, ethanol, dichloromethane). Slowly add the "poor" solvent (e.g., hexane, water) at an elevated temperature until the solution is saturated (cloudy). Upon cooling, crystals of the purified compound should form. rochester.edu |

For amines, it is also possible to form a salt (e.g., a hydrochloride salt) by treatment with an acid, recrystallize the salt, and then neutralize it to recover the purified free amine. rochester.edu This can be an effective strategy if the free base is difficult to crystallize.

Computational and Theoretical Investigations of N Methylphenazin 1 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of N-methylphenazin-1-amine. These methods allow for a precise description of the molecule's electron distribution and orbital energies, which are key determinants of its reactivity and spectroscopic properties.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of organic molecules. DFT calculations, often employing functionals such as B3LYP, are utilized to predict a variety of molecular properties with a good balance of accuracy and computational cost. For phenazine (B1670421) derivatives, DFT has been successfully applied to determine optimized geometries, vibrational frequencies, and electronic properties.

In computational studies of phenazine derivatives, DFT is a key tool for predicting redox potentials, which are crucial for applications in areas like organic electronics and flow batteries. These calculations typically involve optimizing the molecular structure in both its neutral and reduced or oxidized states. The electronic properties of phenazine derivatives are significantly influenced by the nature and position of substituents on the phenazine core. For instance, the introduction of an electron-donating group, such as a methylamino group, is expected to alter the electron density distribution across the phenazine ring system.

A systematic study on various phenazine derivatives has shown that functional groups have a significant impact on their electronic properties. In a dataset of 189 phenazine derivatives, which included molecules with a dimethylamino group (-N(CH3)2), a close analog to the methylamino group in this compound, DFT calculations were used to compute their redox potentials. nih.gov This highlights the capability of DFT to characterize the electronic modifications induced by N-alkylation and amination on the phenazine scaffold.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and the energy required for electronic excitation.

For phenazine and its derivatives, the HOMO and LUMO are typically delocalized π-orbitals distributed across the aromatic framework. The introduction of a methylamino group at the 1-position of the phenazine ring is anticipated to raise the energy of the HOMO due to the electron-donating nature of the amino group. This, in turn, would lead to a smaller HOMO-LUMO gap compared to the parent phenazine molecule, suggesting increased reactivity and a red-shift in its electronic absorption spectrum.

Computational studies on substituted phenazines have demonstrated that the HOMO-LUMO gap can be effectively tuned by the strategic placement of electron-donating or electron-withdrawing groups. For phenazine derivatives, the nature of the frontier orbitals plays a significant role in their photophysical properties, such as fluorescence. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenazine (representative) | -6.5 | -2.5 | 4.0 |

| This compound (expected) | > -6.5 | ~ -2.5 | < 4.0 |

Note: The values for this compound are qualitative predictions based on the expected electronic effects of the methylamino substituent.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), while blue signifies areas of positive potential (electron-poor).

For this compound, the MEP surface is expected to show a region of significant negative potential around the nitrogen atoms of the phenazine ring and the amino group, reflecting their lone pairs of electrons. These sites would be susceptible to electrophilic attack. Conversely, the hydrogen atom of the amino group and the aromatic protons would likely exhibit a more positive potential. The methyl group attached to the nitrogen is also expected to influence the local electronic environment. Understanding the charge distribution is crucial for predicting intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the molecule's behavior in condensed phases.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to investigate the three-dimensional structure and conformational flexibility of this compound. These methods provide insights into the molecule's preferred shapes and the energy barriers associated with transitions between different conformations.

The potential energy surface (PES) describes the energy of a molecule as a function of its geometric parameters. By exploring the PES, it is possible to identify the stable conformations (local minima) and the transition states that connect them. For this compound, the key conformational degrees of freedom include the rotation around the C-N bond connecting the amino group to the phenazine ring and the orientation of the methyl group.

The phenazine ring system is largely planar, but the exocyclic amino group can adopt different orientations relative to the ring. Computational exploration of the PES would reveal the most stable arrangement, which is likely influenced by steric interactions between the methyl group and the adjacent hydrogen atom on the phenazine ring, as well as electronic effects such as conjugation.

Theoretical calculations can predict and quantify the intramolecular interactions that stabilize certain conformations of this compound. A key potential interaction is an intramolecular hydrogen bond between the amino hydrogen and one of the nitrogen atoms of the phenazine ring. Such an interaction would lead to a more planar and rigid structure.

The presence and strength of this intramolecular hydrogen bond can be assessed by analyzing the calculated geometry, specifically the H---N distance and the N-H---N angle, as well as by examining the electron density distribution using methods like Atoms in Molecules (AIM) theory. The balance between this hydrogen bonding and steric hindrance from the methyl group will ultimately determine the preferred conformation in the ground state. Spectroscopic studies on related phenothiazine derivatives have utilized DFT calculations to understand conformational preferences and the influence of intramolecular forces. mdpi.com

Theoretical Studies on Reactivity and Reaction Pathways

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), offer deep insights into the chemical reactivity of this compound. These studies focus on the distribution of electrons within the molecule to predict how it will interact with other chemical species.

Molecular Orbital Analysis: The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital represents the region from which the molecule is most likely to donate electrons. In this compound, the HOMO is expected to be localized primarily on the electron-rich phenazine ring system and the amino group, making these sites susceptible to attack by electrophiles (electron-seeking species).

LUMO: This orbital indicates the region where the molecule is most likely to accept electrons. The LUMO is generally distributed over the electron-deficient portions of the aromatic system, indicating its susceptibility to nucleophilic attack (attack by electron-rich species).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Electron Density and Electrostatic Potential: Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution on the molecule's surface. These maps help in identifying the sites prone to electrophilic and nucleophilic attacks.

Nucleophilic Sites: Regions with negative electrostatic potential (typically colored red or yellow) are electron-rich and are likely to be the sites of electrophilic attack. For this compound, these would include the nitrogen atoms of the phenazine ring and the exocyclic amino group.

Electrophilic Sites: Regions with positive electrostatic potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack.

Reactivity Descriptors: Quantum chemical calculations can provide various descriptors that quantify the reactivity of different atomic sites within the molecule. These descriptors are derived from the principles of conceptual DFT.

| Reactivity Descriptor | Description | Predicted Reactivity of this compound |

| Fukui Functions | Indicate the change in electron density at a specific point in the molecule when an electron is added or removed. They help identify the most electrophilic and nucleophilic sites. | The nitrogen atoms of the phenazine core and the exocyclic amine are predicted to be the most nucleophilic centers. |

| Local Softness | Measures the tendency of a local site to donate or accept electrons. | The amino group and specific carbons on the phenazine ring are expected to have high local softness, indicating their reactive nature. |

| Global Hardness and Softness | These are measures of the overall resistance of the molecule to change its electron distribution. | The overall values would provide a quantitative measure of the molecule's general reactivity. |

Reaction Pathway Modeling: Theoretical calculations can be used to model the step-by-step mechanism of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely reaction pathways and the energy barriers associated with them. For instance, in a reaction with an electrophile, computational models can predict whether the attack will occur at the ring nitrogen or the exocyclic amine and what the energetic cost of each pathway is.

Computational Approaches to Structure-Activity Relationships (SAR) in Phenazine Systems

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses statistical and computational methods to model this relationship. mdpi.com While specific QSAR studies on this compound are not widely available, the principles can be applied based on studies of related phenazine derivatives.

Key Principles of QSAR in Phenazine Systems: QSAR models are built by correlating the biological activity of a series of compounds with their calculated molecular descriptors. These descriptors can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and HOMO/LUMO energies. For phenazines, these descriptors are crucial as their biological activity is often linked to their ability to participate in redox reactions. mdpi.com

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The steric properties of substituents on the phenazine ring can influence how the molecule fits into a biological target like an enzyme's active site.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP), which measures how a compound distributes between an oily and an aqueous phase. This is important for predicting how a drug will be absorbed and distributed in the body.

Building a QSAR Model for Phenazine Derivatives: A typical QSAR study for a class of compounds like phenazine derivatives would involve the following steps:

Data Set Collection: A set of phenazine derivatives with experimentally measured biological activities (e.g., anticancer, antibacterial) is compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series is calculated using computational chemistry software.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

Hypothetical SAR Insights for this compound: Based on general knowledge of phenazine SAR, we can hypothesize the following relationships for this compound:

The Amino Group: The presence and position of the amino group are critical. Its basicity and ability to form hydrogen bonds can significantly impact interactions with biological targets.

The Methyl Group: The methyl group can influence the molecule's solubility and steric profile. It may also affect the electronic properties of the amino group through inductive effects.

The Phenazine Core: The planar, aromatic nature of the phenazine ring system is fundamental to its ability to intercalate with DNA, a common mechanism of action for many phenazine-based drugs.

The following table illustrates hypothetical data that could be used in a QSAR study of phenazine derivatives, including this compound.

| Compound | Biological Activity (IC50, µM) | LogP | HOMO Energy (eV) | Molecular Weight ( g/mol ) |

| Phenazine | >100 | 2.24 | -6.5 | 180.21 |

| Phenazin-1-amine | 50 | 2.10 | -6.2 | 195.22 |

| This compound | 35 | 2.45 | -6.1 | 209.25 |

| 2-Chlorophenazine | 80 | 2.95 | -6.7 | 214.65 |

| 1-Nitrophenazine | 65 | 2.30 | -7.0 | 225.21 |

This hypothetical data suggests that the addition of an amino group increases activity, and further methylation of the amine enhances it, possibly by altering electronic and hydrophobic properties. A QSAR model derived from such data could then be used to predict the activity of new, unsynthesized phenazine derivatives, thereby guiding the design of more potent compounds.

Advanced Spectroscopic Characterization Techniques for N Methylphenazin 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR for Connectivity and Proximity

One-dimensional ¹H and ¹³C NMR spectra are fundamental for determining the carbon-hydrogen framework of N-methylphenazin-1-amine.

For the ¹H NMR spectrum, distinct signals would be expected for the protons of the methyl group, the amine proton, and the aromatic protons on the phenazine (B1670421) core. The chemical shift of the N-methyl protons would likely appear in the range of 3-4 ppm. The aromatic protons would resonate in the downfield region, typically between 7.0 and 8.5 ppm, with their specific shifts and coupling patterns (doublets, triplets, or multiplets) revealing their positions on the phenazine rings and their connectivity. The amine proton (N-H) would likely present as a broad singlet, with a chemical shift that could vary depending on solvent and concentration due to hydrogen bonding.

In the ¹³C NMR spectrum, a signal for the N-methyl carbon would be anticipated in the aliphatic region (around 30-40 ppm). The aromatic carbons of the phenazine skeleton would produce a series of signals in the 110-150 ppm range. The chemical shifts would be influenced by the nitrogen atoms in the ring and the amino and methyl substituents, providing insight into the electronic environment of each carbon atom.

Currently, specific, experimentally determined ¹H and ¹³C NMR chemical shift and coupling constant data for this compound are not available in the cited scientific literature.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.5 | d, t, m |

| NH | Variable (broad) | s (broad) |

| N-CH₃ | 3.0 - 4.0 | s |

Note: This table is based on general principles of NMR spectroscopy for analogous compounds, as specific experimental data for this compound is not currently published.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-H | 110 - 135 |

| Aromatic C-N | 135 - 150 |

| Aromatic C-NH | 140 - 155 |

| N-CH₃ | 30 - 40 |

Note: This table is based on general principles of NMR spectroscopy for analogous compounds, as specific experimental data for this compound is not currently published.

Advanced NMR (e.g., ¹⁴N-Nuclear Hyperfine Coupling, 2D NMR) for Detailed Structural and Dynamic Insights

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity of the this compound structure.

Advanced techniques like ¹⁴N NMR could provide direct information about the electronic environment of the nitrogen atoms. However, the quadrupolar nature of the ¹⁴N nucleus often leads to broad signals, making it a challenging nucleus to study with high resolution. No studies employing these advanced NMR techniques specifically on this compound have been found in the surveyed literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Analysis of Characteristic Vibrational Modes and Band Assignments

For this compound, characteristic vibrational bands would include:

N-H stretching: A band in the region of 3300-3500 cm⁻¹ in the IR spectrum, characteristic of the secondary amine.

C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while the methyl C-H stretches would be just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations of the aromatic phenazine ring would be observed in the 1400-1650 cm⁻¹ region.

N-H bending: An N-H bending vibration would be expected around 1500-1600 cm⁻¹.

C-N stretching: The C-N stretching of the aromatic amine and the N-methyl group would be found in the 1250-1350 cm⁻¹ region.

A detailed assignment of these bands would require computational modeling (e.g., using Density Functional Theory, DFT) in conjunction with experimental spectra, which are currently unavailable in published research.

Interactive Data Table: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| Aliphatic C-H Stretch | < 3000 | IR, Raman |

| Aromatic C=C/C=N Stretch | 1400 - 1650 | IR, Raman |

| N-H Bend | 1500 - 1600 | IR |

| C-N Stretch | 1250 - 1350 | IR, Raman |

Note: This table represents expected ranges for the specified functional groups. Precise, experimentally verified data for this compound is not available.

Application of Vibrational Spectroscopy for Polymorphism Studies (if applicable)

Vibrational spectroscopy is a powerful tool for studying polymorphism, the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of a compound can exhibit distinct IR and Raman spectra due to differences in their crystal lattice and intermolecular interactions. While this technique would be applicable to this compound, there are no published studies on its polymorphism.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure of a molecule by examining the transitions between electronic energy levels.

The UV-Vis absorption spectrum of this compound is expected to show characteristic absorptions in the UV and visible regions, arising from π → π* and n → π* electronic transitions within the conjugated phenazine system. The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment.

Fluorescence spectroscopy would reveal the emission properties of the molecule after electronic excitation. The wavelength of maximum emission and the fluorescence quantum yield are important parameters that characterize the excited state of the molecule. For many phenazine derivatives, fluorescence is a key property.

Despite the relevance of these techniques, specific experimental UV-Vis absorption maxima, molar absorptivity values, and fluorescence emission data for this compound are not documented in the accessible scientific literature.

Interactive Data Table: Expected Electronic Transitions for this compound

| Transition Type | Expected Absorption Region (nm) |

|---|---|

| π → π* | 250 - 450 |

| n → π* | 350 - 550 |

Note: The expected absorption regions are based on the general electronic properties of phenazine derivatives. No specific experimental data for this compound has been published.

Analysis of Absorption Maxima and Molar Extinction Coefficients

The electronic absorption properties of this compound are dictated by the π-conjugated system of the phenazine core, modified by the electron-donating N-methylamino group. The UV-Vis absorption spectrum is expected to exhibit characteristic bands corresponding to π–π* and intramolecular charge transfer (ICT) transitions.

Donor-acceptor based phenazine-amine derivatives typically display ICT transitions in the visible region, ranging from 431–501 nm. rsc.org For this compound, the amino group at the 1-position acts as an electron donor, and the phenazine ring acts as the electron acceptor. This configuration is expected to result in a significant ICT band, leading to the compound's color. The absorption maxima (λmax) can be influenced by solvent polarity, a phenomenon known as solvatochromism. In more polar solvents, a red shift (bathochromic shift) of the ICT band is often observed.

Table 1: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent

| Transition Type | Expected λmax (nm) | Estimated Molar Extinction Coefficient (ε) (L·mol-1·cm-1) |

|---|---|---|

| π–π* (Phenazine Core) | ~360-380 | ~10,000 - 20,000 |

| Intramolecular Charge Transfer (ICT) | ~430-480 | ~5,000 - 15,000 |

Investigation of Photophysical Processes

The photophysical processes of phenazine derivatives, including fluorescence and redox dynamics, are areas of active research. nih.gov The introduction of an amine donor group onto the phenazine core can induce fluorescent properties. rsc.org Upon excitation at its absorption maxima, this compound is expected to exhibit fluorescence, although the quantum yield may be influenced by factors such as solvent polarity and the potential for non-radiative decay pathways. In some phenazine-amine systems, aggregation-induced emission (AIE) features have been observed. rsc.org

Furthermore, the phenazine moiety is redox-active and plays a crucial role in biological electron transfer. nih.gov The reversible redox dynamics between the oxidized phenazine form and its reduced dihydrophenazine counterpart can be investigated using techniques like cyclic voltammetry and spectroelectrochemistry. rsc.org This process involves the storage of photogenerated electrons by the phenazine core, which can facilitate charge transfer and mitigate charge recombination, a property leveraged in photocatalysis. nih.govrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. The compound's molecular formula is C₁₃H₁₁N₃, giving it a monoisotopic mass of 209.0953 g/mol .

According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have a molecular ion peak (M⁺) at an odd mass-to-charge (m/z) ratio. jove.comjove.com Therefore, this compound is expected to show a prominent molecular ion peak at m/z = 209.

The fragmentation pattern in electron ionization (EI) mass spectrometry would be characteristic of both the stable aromatic phenazine core and the N-methylamino side group. Aromatic amines typically show an intense molecular ion peak due to the stability of the aromatic system. whitman.edumiamioh.edu Key fragmentation pathways for amines involve alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. jove.comjove.com

Expected Fragmentation Pathways:

Loss of a hydrogen radical (H•): A peak at M-1 (m/z = 208) is common for amines. miamioh.edu

Alpha-cleavage (loss of a methyl radical, •CH₃): Cleavage of the N-CH₃ bond would result in the loss of a methyl radical, leading to a fragment ion at m/z = 194.

Loss of HCN: Aromatic amines can lose hydrogen cyanide, which could lead to subsequent fragmentation peaks. whitman.edu

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 209 | [C₁₃H₁₁N₃]⁺ | Molecular Ion (M⁺) |

| 208 | [C₁₃H₁₀N₃]⁺ | Loss of H• from the amine |

| 194 | [C₁₂H₈N₃]⁺ | Alpha-cleavage, loss of •CH₃ |

| 181 | [C₁₂H₉N₂]⁺ | Loss of N₂H from M⁺ |

X-ray Diffraction (XRD) and Crystallographic Studies for Solid-State Structure

X-ray diffraction (XRD) on a single crystal of this compound would provide definitive information about its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, data from the parent phenazine molecule and its derivatives offer valuable insights.

Phenazine itself crystallizes in the monoclinic space group P2₁/n. iucr.org Its structure is planar, and molecules in the crystal lattice are arranged in stacks. Similarly, phenazine derivatives often engage in significant intermolecular interactions, such as π-π stacking, C-H···π interactions, and hydrogen bonding. nih.govmdpi.com In the case of this compound, the N-H bond of the amino group could act as a hydrogen bond donor, while the ring nitrogens could act as acceptors, leading to the formation of extended supramolecular networks. nih.gov

Table 3: Hypothetical Crystallographic Data Based on a Typical Phenazine Derivative

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.1 |

| b (Å) | ~5.2 |

| c (Å) | ~13.0 |

| β (°) | ~102 |

| Z (Molecules per unit cell) | 2 or 4 |

Other Advanced Spectroscopic and Surface Analysis Techniques (e.g., X-ray Photoelectron Spectroscopy)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms. For this compound, the N 1s core-level spectrum would be particularly informative, as the molecule contains three chemically distinct nitrogen atoms: two pyridine-type nitrogens in the phenazine ring and one exocyclic amine nitrogen.

Each of these nitrogen environments would give rise to a distinct peak in the N 1s spectrum due to differences in their local electronic environment (chemical shift).

Pyridine-type Nitrogen: The two nitrogen atoms within the aromatic phenazine ring are imine-like. The binding energy for this type of nitrogen is typically found around 398.7 eV. wur.nl

Amine Nitrogen: The exocyclic secondary amine nitrogen (-NH-CH₃) is expected to have a higher binding energy. Aromatic amine nitrogens typically appear around 399.5 eV to 400.5 eV. nih.govresearchgate.netresearchgate.net

Protonated Nitrogen: If the compound is protonated (e.g., by an acidic environment), the N 1s binding energy shifts to a higher value, typically around 401.0 to 402.0 eV, providing a clear marker for protonation state. researchgate.netuic.edu

Deconvolution of the high-resolution N 1s spectrum would allow for the quantitative analysis of these different nitrogen species on a material's surface.

Table 4: Predicted N 1s Binding Energies for this compound

| Nitrogen Type | Expected Binding Energy (eV) |

|---|---|

| Phenazine Ring Nitrogens (Pyridine-like) | ~398.7 |

| Exocyclic Amine Nitrogen (-NH-) | ~399.8 |

| Protonated Amine Nitrogen (-NH₂⁺-) | ~401.5 |

Electrochemical Behavior and Redox Mediation Properties

Fundamental Electrochemical Studies of N-Methylphenazin-1-amine

Fundamental electrochemical studies are crucial for elucidating the redox properties of this compound. These investigations typically involve techniques such as cyclic voltammetry and chronoamperometry to determine key parameters like formal redox potentials and to understand the electron transfer kinetics.

While specific cyclic voltammetry (CV) and chronoamperometry data for this compound are not extensively detailed in publicly available literature, the behavior of analogous phenazine (B1670421) derivatives provides a strong basis for understanding its expected electrochemical response. For phenazine compounds, CV typically reveals reversible or quasi-reversible redox waves corresponding to the gain and loss of electrons.

Cyclic voltammetry of phenazine derivatives often shows well-defined anodic and cathodic peaks, indicating the oxidation and reduction of the molecule. The separation between the peak potentials can provide insights into the kinetics of the electron transfer process. For many phenazines, this process is rapid, leading to a peak separation close to the theoretical value of 59/n mV (where n is the number of electrons transferred) for a reversible system. Chronoamperometry can be employed to study the diffusion of the electroactive species to the electrode surface and to determine diffusion coefficients.

The formal redox potential (E°') is a critical parameter that dictates the thermodynamic feasibility of an electron transfer reaction. For phenazine derivatives, these potentials are highly dependent on the nature and position of substituents on the phenazine core. Electron-donating groups, such as amino (-NH₂) and methyl (-CH₃) groups, are known to lower the redox potential, making the compound a stronger reducing agent. rsc.org Conversely, electron-withdrawing groups increase the redox potential.

The electron transfer process for many phenazines involves a two-electron, two-proton transfer. However, depending on the pH of the medium, one-electron transfer steps can also be observed. researchgate.net The presence of the amino group in this compound would be expected to significantly lower its redox potential compared to unsubstituted phenazine. The methyl group, also being electron-donating, would contribute to this effect, though to a lesser extent.

Table 1: Representative Formal Redox Potentials of Substituted Phenazines (vs. SHE) This table presents data for related phenazine compounds to infer the potential range of this compound. The exact value for this compound is not available in the cited sources.

| Compound | Substituents | Formal Redox Potential (E°') (V) | Reference Compound |

| Phenazine | None | -0.120 | Parent Molecule |

| Pyocyanin (B1662382) | 1-hydroxy-5-methyl | -0.035 | Hydroxy and Methyl Substitution |

| 1-Hydroxyphenazine | 1-hydroxy | -0.162 | Hydroxy Substitution |

Data inferred from studies on various phenazine derivatives. rsc.org

The electrochemical activity of phenazines, particularly those with amino groups, is often pH-dependent due to the involvement of protons in the redox reactions. The amino group of this compound can be protonated in acidic conditions, forming an ammonium (B1175870) cation. This protonation can significantly alter the electronic properties of the molecule and, therefore, its redox potential.

Mechanistic Insights into Electrochemical Oxidation and Reduction of Amines

The electrochemical behavior of amines is largely governed by the lone pair of electrons on the nitrogen atom, which can be readily removed to initiate oxidation. The specific pathways for oxidation and reduction are influenced by the structure of the amine, the nature of the electrode material, and the composition of the electrolyte.

Anodic Oxidation Pathways

The anodic oxidation of aliphatic amines, a class to which the N-methyl group of this compound belongs, generally commences with the transfer of a single electron from the nitrogen atom to the anode. This initial step results in the formation of a radical cation. The subsequent reaction pathway of this radical cation is dependent on the structure of the amine and the reaction conditions.

For tertiary amines, the radical cation can undergo deprotonation at an adjacent carbon atom, leading to the formation of a neutral radical. This radical is then further oxidized at the electrode surface to form an iminium cation. The iminium cation is susceptible to nucleophilic attack, often by water present in the reaction medium, leading to the formation of a carbinolamine. This intermediate can then decompose to yield a secondary amine and a carbonyl compound.

In the case of this compound, the N-methyl group is susceptible to this oxidative N-dealkylation process. The initial one-electron oxidation of the nitrogen in the N-methylamino group would form a radical cation. Subsequent deprotonation and further oxidation would lead to an iminium ion, which upon hydrolysis, could result in the formation of phenazin-1-amine and formaldehyde.

The phenazine ring itself is also electrochemically active and can undergo oxidation. The oxidation of the phenazine core typically involves the removal of electrons from the π-system, leading to the formation of a radical cation. The stability and subsequent reactions of this radical cation are influenced by the substituents on the ring. The presence of the electron-donating amino and N-methylamino groups would be expected to lower the oxidation potential of the phenazine ring system.

Phenazine monomers that contain primary amino groups can release a proton upon oxidation, which forms a singly-charged cation-radical. researchgate.net This cation-radical is what is responsible for the direct electrochemical polymerization of the monomers, which in turn forms a corresponding semi-conducting polymer film. researchgate.net

The electrochemical oxidation of aniline (B41778), a related primary aromatic amine, has been shown to produce phenazine-like oligomers under certain pH conditions. mdpi.com While not directly this compound, this suggests that the amino group on the phenazine ring could participate in oxidative coupling reactions, potentially leading to polymerization on the electrode surface under specific conditions.

Cathodic Reduction Pathways

The cathodic reduction of this compound is primarily centered on the phenazine ring system. Phenazines are well-known for their ability to undergo reversible two-electron, two-proton reduction to form dihydrophenazines. The reduction process typically occurs in two single-electron steps, with the formation of a radical anion intermediate.

The first step is the transfer of an electron to the lowest unoccupied molecular orbital (LUMO) of the phenazine ring, forming a radical anion. This species can then be protonated, depending on the pH of the medium. The addition of a second electron and a second proton (or a proton followed by an electron) completes the reduction to the corresponding dihydrophenazine.

For this compound, the reduction would yield N-methyl-5,10-dihydrophenazin-1-amine. The redox potential at which this reduction occurs is a critical parameter for its function as a redox mediator. The electron-donating amino and N-methylamino groups are expected to make the reduction potential more negative compared to the parent phenazine molecule.

In the context of N-substituted phenazinium cations, the reduction process is initiated by the transfer of an electron to the positively charged nitrogen, leading to the formation of a neutral radical. This radical can then undergo further reduction or participate in other chemical reactions. While this compound is not a pre-formed cation, protonation of the ring nitrogens under acidic conditions could lead to the formation of a phenazinium-like species, which would then be more readily reduced.

The general mechanism for the cathodic reduction of carbonyl groups, which can be conceptually related to the C=N bonds within the phenazine ring, involves a single-electron transfer to form a ketyl radical intermediate. cardiff.ac.uk This intermediate can then undergo further transformations. cardiff.ac.uk This highlights a common theme in the electrochemical reduction of unsaturated functionalities.

Applications in Electrocatalysis and Bioelectrochemical Systems

The ability of this compound and related phenazine derivatives to act as electron shuttles makes them valuable components in electrocatalysis and bioelectrochemical systems. They can facilitate electron transfer between an electrode and a substrate or a biological catalyst, such as an enzyme or a microorganism.

Phenazine dyes and their polymers are increasingly being used as redox mediators in the development of electrochemical sensors and biosensors. acs.org Their unique redox and chromatic properties are advantageous for both direct and indirect analyte determination. acs.org

In the realm of enzymatic biofuel cells (EBFCs), redox mediators are often employed to facilitate electron transfer between the active site of an enzyme and the electrode surface. nih.govmdpi.com Enzymes like glucose oxidase, a common component in glucose biosensors and biofuel cells, have their redox centers located deep within their protein structure, which can hinder direct electron transfer to an electrode. mdpi.com Phenazine derivatives can act as artificial electron acceptors for the enzyme, being reduced by the enzyme and then diffusing to the electrode surface to be re-oxidized, thus completing the circuit. The efficiency of this process is dependent on the redox potential of the mediator being compatible with that of the enzyme.

The application of phenazines in microbial fuel cells (MFCs) has also been an area of active research. Some microorganisms can produce and secrete phenazine compounds to facilitate extracellular electron transfer to external acceptors, such as an electrode. These secreted phenazines act as soluble electron shuttles, expanding the metabolic reach of the microbial community. While specific studies on the use of this compound in this context are not prevalent, the general principles of phenazine-mediated electron transfer in MFCs are well-established.

The following table summarizes the key electrochemical properties and applications of phenazine derivatives, providing a framework for understanding the potential roles of this compound.

| Property/Application | Description | Relevance to this compound |

| Redox Mediation | Facilitates electron transfer between two species that do not readily react directly. | The core function of the molecule in the applications described below. The N-methyl and amino groups will modulate its redox potential. |

| Electrocatalysis | Acts as a catalyst in an electrochemical reaction, lowering the overpotential for a given process. | Could potentially be used to catalyze the oxidation or reduction of specific substrates at an electrode surface. |

| Enzymatic Biofuel Cells | Shuttles electrons from the active site of an enzyme (e.g., glucose oxidase) to the anode. | Its redox potential would need to be suitable to efficiently accept electrons from the reduced enzyme. |

| Microbial Fuel Cells | Can act as an exogenous mediator to enhance extracellular electron transfer from microorganisms to the anode. | Could supplement or replace naturally produced mediators in a microbial community. |

| Biosensors | Used as a redox label or mediator to transduce a biological recognition event into an electrical signal. | Its electrochemical properties would be central to the sensitivity and operating potential of the sensor. |

Chemical Reactivity and Derivatization Studies

Reactivity of the Phenazine (B1670421) Core

The phenazine ring system is inherently electron-deficient due to the electron-withdrawing effect of its two nitrogen atoms. thieme-connect.de This characteristic generally makes the core susceptible to nucleophilic attack. thieme-connect.de However, the presence of the powerful electron-donating N-methylamine group at the C1 position significantly alters this reactivity profile. This substituent activates the aromatic system towards electrophilic aromatic substitution (SEAr) by increasing the electron density of the ring. thieme-connect.dewikipedia.org

Research on substituted phenazines demonstrates a clear regioselectivity for electrophilic attack. In the nitration of 1-amino-phenazine and 2-N-methylamino-phenazine, the incoming nitro group consistently adds to an α-position (alpha-position) of the ring system. cdnsciencepub.com For 1-substituted aminophenazines, electrophilic substitution, such as nitration, preferentially occurs at the C4 position. cdnsciencepub.com This directing effect is attributed to the ability of the amino group to stabilize the cationic intermediate (the arenium ion) formed during the reaction. wikipedia.org Thus, for N-methylphenazin-1-amine, electrophiles are expected to attack primarily at the C2 and C4 positions.

While the core is activated towards electrophiles, nucleophilic aromatic substitution (SNAr) on this compound is less favorable unless additional, strong electron-withdrawing groups are present on the ring to further decrease its electron density. masterorganicchemistry.comchemistrysteps.com

Chemical Transformations Involving the N-Methylamine Moiety

The N-methylamine group possesses a lone pair of electrons on the nitrogen atom, rendering it both basic and nucleophilic. libretexts.org This allows for a variety of chemical transformations directly at the exocyclic nitrogen.

N-Alkylation: As a secondary amine, the N-methylamine moiety readily reacts with alkylating agents such as alkyl halides. msu.edu This reaction proceeds via a nucleophilic substitution mechanism. It is important to note that overalkylation can occur, where the initial secondary amine product competes with the starting material for the alkylating agent, potentially leading to the formation of a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. msu.edu

N-Acylation: The amine group can be acylated by reacting with acid chlorides or acid anhydrides to form the corresponding N-methylamides. youtube.comyoutube.com This reaction is a robust method for introducing a wide array of functional groups onto the amine nitrogen. Protecting the amine as an amide can also be a strategic step in a multi-step synthesis, as the amide group is less activating and less basic than the free amine, which can prevent unwanted side reactions like polysubstitution during subsequent electrophilic aromatic substitutions. openstax.org

The table below summarizes common transformations of the N-methylamine group.

| Reaction Type | Reagent Class | Product |

| N-Alkylation | Alkyl Halides (R-X) | N-alkyl-N-methylphenazin-1-amine |

| N-Acylation | Acid Chlorides (R-COCl) | N-acyl-N-methylphenazin-1-amine (Amide) |

| N-Acylation | Acid Anhydrides ((RCO)₂O) | N-acyl-N-methylphenazin-1-amine (Amide) |

Reaction Mechanisms of this compound in Organic Synthesis

Understanding the reaction mechanisms is crucial for predicting products and optimizing reaction conditions.

Electrophilic Aromatic Substitution (SEAr) on the Phenazine Core: This is a stepwise process involving the substitution of a hydrogen atom on the aromatic ring with an electrophile (E⁺). masterorganicchemistry.com

Generation of the Electrophile: The reaction is initiated by the formation of a strong electrophile. For instance, in nitration, the highly electrophilic nitronium ion (NO₂⁺) is generated from the reaction of nitric acid with a stronger acid catalyst, typically sulfuric acid. masterorganicchemistry.comchemistrysteps.com

Nucleophilic Attack and Formation of the Arenium Ion: The electron-rich phenazine ring, activated by the N-methylamine group, acts as a nucleophile and attacks the electrophile. masterorganicchemistry.com This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The positive charge of this intermediate is delocalized across the ring system and, importantly, onto the nitrogen of the N-methylamine group, which provides significant stabilization. This stabilization is most effective when the attack occurs at the ortho (C2) or para (C4) positions relative to the amine.

Deprotonation and Restoration of Aromaticity: In the final, rapid step, a weak base (such as H₂O or HSO₄⁻) removes a proton from the carbon atom that formed the new bond with the electrophile. masterorganicchemistry.com This restores the aromatic π-system, yielding the substituted phenazine product. masterorganicchemistry.com

Nucleophilic Acyl Substitution at the N-Methylamine Moiety: The acylation of the N-methylamine group to form an amide also proceeds through a well-defined stepwise mechanism. youtube.com

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the N-methylamine group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride). youtube.com

Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. youtube.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen reforms the carbonyl double bond, and a leaving group (e.g., a chloride ion) is expelled.

Deprotonation: A base, which can be another molecule of the amine or an added scavenger base, removes the proton from the nitrogen atom to give the final, neutral amide product. youtube.com

Functionalization Strategies for Structural Modification

The reactivity patterns of this compound allow for targeted structural modifications at both the phenazine core and the exocyclic amine.

Core Functionalization: Direct functionalization of the phenazine ring is primarily achieved through electrophilic aromatic substitution. The strong activating and ortho-, para-directing nature of the N-methylamine group can be exploited to introduce substituents at the C2 and C4 positions. cdnsciencepub.com

Nitration: Treatment with nitric acid and sulfuric acid introduces a nitro group, a versatile functional group that can be subsequently reduced to an amino group, enabling further derivatization. cdnsciencepub.commasterorganicchemistry.com

Halogenation: Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst can install halogen atoms, which can then participate in various cross-coupling reactions. masterorganicchemistry.com

Sulfonation: Using fuming sulfuric acid can introduce a sulfonic acid group. masterorganicchemistry.com

A key strategy to control these reactions and prevent potential over-substitution is to first acylate the N-methylamine group. openstax.org The resulting amide is still an ortho-, para-director but is significantly less activating, allowing for more controlled, monosubstitution on the aromatic core. The amide can then be hydrolyzed back to the free amine if desired. openstax.org

Side-Chain Functionalization: The N-methylamine moiety serves as a convenient handle for attaching various molecular fragments.

Acylation: As discussed, acylation with different acid chlorides or anhydrides can append a wide range of functionalities, including aliphatic chains, other aromatic rings, or heterocyclic systems. nih.gov

Alkylation: Alkylation with functionalized alkyl halides can be used to introduce new groups, although control to prevent overalkylation to the quaternary ammonium salt is necessary. unive.itnih.gov

By combining these strategies, complex derivatives of this compound can be synthesized. For example, a synthetic route might involve protecting/moderating the amine via acylation, followed by a regioselective electrophilic substitution on the phenazine core, and finally, modification or removal of the acyl group to yield a multifunctional phenazine derivative.

Advanced Derivatives and Structure Activity Relationship Sar Investigations

Rational Design and Synthesis of N-Methylphenazin-1-amine Analogues

The rational design of this compound analogues is largely guided by the desire to modulate their redox properties and molecular interaction capabilities. rsc.orgresearchgate.net Synthetic strategies often involve the modification of the phenazine (B1670421) core with various functional groups to systematically alter their electronic and steric characteristics. nih.gov A common synthetic route to phenazine derivatives involves the condensation of an appropriate aniline (B41778) derivative with a nitroarene, followed by cyclization. nih.gov For instance, the synthesis of halogenated phenazine analogues has been achieved through a potassium tert-butoxide-promoted condensation between a substituted aniline and a nitroanisole derivative. nih.gov

Computational methods, such as density functional theory (DFT), play a crucial role in the rational design process by predicting the redox potentials and solvation free energies of hypothetical analogues. rsc.orgchemrxiv.org This allows for the pre-screening of candidate molecules before their synthesis, saving time and resources. These computational models have been used to investigate the effects of various electron-donating and electron-withdrawing groups at different positions on the phenazine ring. rsc.orgrsc.org

The synthesis of phenazine-1-carboxylic acid acylhydrazone derivatives, for example, starts with the reaction of aniline and 2-bromo-3-nitro-benzoic acid to form a phenazine-1-carboxylic acid intermediate, which is then further modified. nih.govnih.gov Similarly, the synthesis of N-arylpiperazine-based conjugates often involves a multi-step process to introduce diverse substituents. mdpi.com These synthetic endeavors provide a library of compounds for subsequent SAR investigations.

Investigation of Structure-Activity Relationships based on Redox Properties

The redox properties of this compound and its analogues are central to their function as electron mediators. SAR studies in this area focus on understanding how structural modifications influence their electron transfer capabilities.

The introduction of substituents onto the phenazine ring has a profound impact on the molecule's redox potential. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can shift the redox potential to more negative or positive values, respectively. rsc.orgrsc.org This modulation of the redox potential is a key strategy in designing phenazine derivatives for specific applications, such as in alkaline aqueous organic flow batteries. rsc.org

Computational studies have systematically explored the effects of a wide range of functional groups on the redox potential of phenazine derivatives. chemrxiv.org These studies have shown that the position of the substituent on the phenazine core is also a critical determinant of its effect on the redox properties. rsc.org For example, machine learning models have been developed to predict the redox potentials of phenazine derivatives based on their molecular features, providing a rapid screening tool for new designs. chemrxiv.org

The following table summarizes the predicted impact of different functional groups on the redox potential of the phenazine core based on computational studies.

| Functional Group | Type | Predicted Effect on Redox Potential |

| –N(CH3)2 | Electron-Donating | More Negative |

| –NH2 | Electron-Donating | More Negative |

| –OH | Electron-Donating | More Negative |

| –OCH3 | Electron-Donating | More Negative |

| –CH3 | Electron-Donating | More Negative |

| –F | Electron-Withdrawing | More Positive |

| –Cl | Electron-Withdrawing | More Positive |

| –CHO | Electron-Withdrawing | More Positive |

| –COCH3 | Electron-Withdrawing | More Positive |

| –COOH | Electron-Withdrawing | More Positive |

| –CF3 | Electron-Withdrawing | More Positive |

| –CN | Electron-Withdrawing | More Positive |

| –NO2 | Electron-Withdrawing | More Positive |

This table is generated based on general principles from computational studies on phenazine derivatives and illustrates the expected trends. chemrxiv.org

The performance of a phenazine derivative as an electron mediator is directly linked to its molecular structure. An ideal mediator should possess a suitable redox potential for the target biological system and exhibit efficient electron transfer kinetics. The structure of the phenazine derivative influences not only its redox potential but also its solubility, stability, and interaction with biological membranes and macromolecules.

Analysis of Molecular Interactions in Biochemical Contexts (e.g., DNA binding mechanisms, enzyme interactions in vitro without biological outcome claims)

The planar aromatic structure of the phenazine core suggests the potential for interactions with biological macromolecules such as DNA and enzymes. In vitro studies are crucial for characterizing these interactions without making claims about their biological consequences.

Recent research has demonstrated that some phenazine derivatives can interact with DNA. researchgate.netschmc.ac.kr Isothermal titration calorimetry (ITC) has been used to quantify the binding affinity of certain phenazines for double-stranded DNA. researchgate.net For example, pyocyanin (B1662382) and phenazine-1-carboxamide (B1678076) have been shown to bind to dsDNA, whereas phenazine-1-carboxylic acid, being negatively charged at neutral pH, shows no detectable binding. researchgate.net The binding affinity is influenced by the charge and structure of the phenazine derivative. researchgate.net

Fluorescence quenching studies have also been employed to investigate the interaction between phenazine derivatives and DNA. schmc.ac.kr The decrease in fluorescence intensity of a phenazine compound upon the addition of DNA can indicate an interaction, and the binding constant (Kb) can be calculated from these data. schmc.ac.kr Molecular docking studies further help in visualizing the potential binding modes of phenazine derivatives with DNA, suggesting that interactions can occur in the minor groove. schmc.ac.krnih.gov

The following table presents in vitro DNA binding data for some phenazine derivatives.

| Phenazine Derivative | Method | Binding Constant (Kd or Kb) |

| Pyocyanin | Isothermal Titration Calorimetry | Kd = 13 µM |

| Phenazine-1-carboxamide | Isothermal Titration Calorimetry | Kd = 194 µM |

| 2,3-diaminophenazine | Fluorescence Quenching | Kb = 3.2 x 103 M-1 |

| Benzo[a]phenazine derivative NC-182 | Fluorescence Spectroscopy | - |

| 9-phenyldibenzo[a,c]phenazin-9-ium | Various spectroscopic and calorimetric methods | Strong intercalator |

This table provides examples of DNA binding characteristics for different phenazine derivatives to illustrate the methodologies and types of data obtained in such studies. researchgate.netschmc.ac.krsci-hub.boxrsc.org

In addition to DNA, phenazine derivatives have been investigated for their interactions with various enzymes in vitro. For example, novel thiazolylhydrazine-piperazine derivatives have been designed and evaluated for their inhibitory activity against monoamine oxidase (MAO) enzymes. nih.gov Molecular docking studies can provide insights into the potential binding modes of these compounds within the active site of the enzyme. nih.govresearchgate.netbiomedpharmajournal.org Such studies are fundamental to understanding the structure-activity relationships of enzyme inhibition.

Emerging Analytical and Biotechnological Applications

N-Methylphenazin-1-amine in Advanced Analytical Techniques

The application of phenazine (B1670421) derivatives, including this compound, in advanced analytical techniques is a growing area of research. Their ability to participate in redox reactions and their distinct spectroscopic signatures make them valuable components in the design of chemical sensors and biosensors.

While direct applications of this compound as a reagent or probe in chemical sensing are not extensively documented in dedicated studies, the broader class of phenazine-amines has demonstrated significant potential. These compounds can act as redox-active indicators or fluorescent probes for the detection of various analytes. For instance, amine-reactive phenazine ethosulfate (arPES), a phenazine derivative, has been successfully employed as a novel redox probe in electrochemical aptamer-based (E-AB) sensors. nih.govmdpi.com In such systems, the phenazine moiety acts as an electrochemical reporter, and its signal is modulated by the binding of the target analyte to the aptamer. nih.govmdpi.com

The sensing mechanism often relies on the modulation of the electrochemical or photophysical properties of the phenazine core upon interaction with the analyte. This can involve changes in redox potential, fluorescence intensity, or absorption spectra, allowing for quantitative detection. The versatility of the phenazine structure allows for chemical modifications to tune its sensitivity and selectivity for specific target molecules.

In the realm of biosensor development, phenazine derivatives have carved a niche as effective electron mediators. researchgate.net Their primary role is to facilitate electron transfer between the active site of an enzyme and the surface of an electrode. This is particularly crucial for oxidoreductase enzymes, where the redox center is often deeply embedded within the protein structure, hindering direct electron transfer. myu-group.co.jp

Phenazine compounds, with their reversible redox behavior and suitable redox potentials, can shuttle electrons efficiently, thereby enabling the electrochemical detection of the enzymatic reaction. researchgate.netmyu-group.co.jp For example, amine-reactive phenazine ethosulfate (arPES) has been utilized to modify enzymes, creating a "quasi-direct electron transfer" type sensor where the mediator is covalently attached to the enzyme. myu-group.co.jp This approach enhances the sensitivity and response time of the biosensor. The general mechanism involves the mediator being reduced by the enzyme's cofactor (e.g., FADH₂) and subsequently re-oxidized at the electrode surface, generating a measurable current that correlates with the substrate concentration.

Table 1: Characteristics of Phenazine-based Mediators in Biosensors

| Mediator Type | Key Feature | Application Example |

| Amine-Reactive Phenazine Ethosulfate (arPES) | Covalently binds to enzyme's amine groups | Quasi-direct electron transfer type biosensors |

| Phenazine Dyes (general) | Reversible redox properties | Mediators in various enzymatic biosensors |

Integration into Novel Materials and Hybrid Systems

The electroactive and photoactive nature of this compound and its polymeric forms makes them attractive building blocks for the creation of advanced materials with unique properties. These materials find applications in electronics, energy storage, and shielding technologies.

Researchers have successfully synthesized novel hybrid electromagnetic nanomaterials by polymerizing a derivative of this compound, namely 3-amine-7-dimethylamine-2-methylphenazine, in the presence of magnetic nanoparticles. Specifically, nanocomposites based on poly-3-amine-7-methylamine-2-methylphenazine (PAMMP) have been fabricated with magnetite (Fe₃O₄) nanoparticles immobilized on single-walled carbon nanotubes (SWCNTs). researchgate.net

These ternary nanocomposites, Fe₃O₄/SWCNT/PAMMP, exhibit a combination of desirable properties. They are electrically conductive, thermally stable, and display superparamagnetic behavior. The superparamagnetism is attributed to the high dispersity of the magnetic nanoparticles within the polymer matrix. researchgate.net The saturation magnetization of these materials is dependent on the content of the magnetic nanoparticles. Such multifunctional materials hold promise for applications in information storage systems, sensors, and as materials for absorbing electromagnetic radiation. researchgate.net

Table 2: Properties of PAMMP-based Hybrid Nanocomposites

| Nanocomposite | Key Properties | Potential Applications |

| Fe₃O₄/SWCNT/PAMMP | Electrically conductive, Thermally stable, Superparamagnetic | Information storage, Sensors, Electromagnetic shielding |

Phenazine-amine derivatives are being investigated for their potential in organic electronics, particularly in the development of photoemissive materials for devices like organic light-emitting diodes (OLEDs). The donor-acceptor (D-A) architecture of these molecules, where the amine group acts as the electron donor and the phenazine core as the electron acceptor, gives rise to intramolecular charge transfer (ICT) transitions.

These ICT transitions are responsible for the absorption and emission of light in the visible spectrum. By chemically modifying the donor and acceptor moieties, the photophysical and electrochemical properties, such as the emission color and energy levels (HOMO/LUMO), can be finely tuned. For instance, novel donor-acceptor based phenazine-amines have been synthesized that emit light in the cyan-blue to red region. Some of these materials also exhibit aggregation-induced emission (AIE) characteristics, which is beneficial for solid-state lighting applications. Their good thermal stability and suitable energy levels suggest their potential use as solid-state emitters and ambipolar materials in optoelectronic devices.

Table 3: Optoelectronic Properties of Phenazine-Amine Derivatives

| Property | Range of Values | Significance |

| Absorption (ICT) | 431–501 nm | Governs light absorption characteristics |

| Emission Maxima | 498–641 nm | Determines the color of emitted light |

| HOMO Energy Levels | -5.39 to -5.68 eV | Influences hole injection/transport |

| LUMO Energy Levels | -3.59 to -3.71 eV | Influences electron injection/transport |

| Electrochemical Band Gaps | 1.73–2.04 eV | Relates to the energy of emitted photons |

Role in Fundamental Biochemical Pathway Studies

While direct studies employing this compound to investigate fundamental biochemical pathways are limited, the redox-active nature of the phenazine core suggests its potential utility as a tool in such research. Phenazine compounds can act as artificial electron acceptors or donors, allowing for the study of electron transfer processes in biological systems.

For example, phenazine mediators have been used to study extracellular electron transfer in microorganisms like Escherichia coli. elsevierpure.com By accepting electrons from the microbial metabolism and transferring them to an external electrode, these mediators can help in understanding the pathways of cellular respiration and the interaction of microbes with their environment.

Furthermore, the ability of phenazine derivatives to interact with enzymes could be harnessed to study enzyme kinetics. By acting as a substrate or an inhibitor, or by serving as a redox probe to monitor the enzyme's activity, these compounds could provide insights into the mechanism of action of various enzymes. The study of enzyme kinetics is crucial for understanding cellular metabolism, drug discovery, and diagnosing diseases. mhmedical.comnih.gov Although not yet specifically reported for this compound, its electrochemical properties make it a candidate for such applications in the future.

Future Research Directions and Perspectives for N Methylphenazin 1 Amine

Synergistic Computational and Experimental Approaches for Deeper Understanding

A profound understanding of the structure-property relationships of N-methylphenazin-1-amine is crucial for its future applications. The integration of computational chemistry with experimental validation offers a powerful strategy to achieve this.

Computational Modeling: Theoretical studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are essential for predicting the molecular geometry, electronic structure, and photophysical properties of this compound. rsc.orgresearchgate.net These calculations can provide insights into:

Molecular Orbitals: Understanding the distribution and energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to predicting its electrochemical behavior and reactivity. rsc.org

Spectroscopic Properties: TD-DFT calculations can simulate absorption and emission spectra, aiding in the interpretation of experimental results and understanding the nature of electronic transitions, such as intramolecular charge transfer (ICT). rsc.org

Reaction Mechanisms: Computational modeling can map potential energy surfaces for various reactions, helping to elucidate reaction pathways and predict the stability of intermediates and transition states.

Experimental Validation: The predictions from computational models must be rigorously tested through empirical research. Key experimental techniques include:

Spectroscopy: UV-Vis and fluorescence spectroscopy can determine the photophysical properties and how they are influenced by solvent polarity and other environmental factors. rsc.org

Electrochemistry: Cyclic voltammetry (CV) is a vital technique for measuring the redox potentials of this compound, providing experimental data to correlate with the computationally derived HOMO/LUMO energy levels. nih.govrsc.org

X-ray Crystallography: Obtaining a crystal structure provides the definitive molecular geometry, which serves as a benchmark for validating the accuracy of computational models. mdpi.com

The synergy between these approaches, where experimental data refines computational models and computational predictions guide experimental design, will accelerate the accumulation of knowledge about this compound.

| Research Approach | Techniques | Key Information Gained |

| Computational | Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT) | Molecular geometry, HOMO/LUMO energies, simulated spectra, reaction pathways rsc.orgresearchgate.net |

| Experimental | UV-Vis & Fluorescence Spectroscopy, Cyclic Voltammetry (CV), X-ray Crystallography | Photophysical properties, redox potentials, definitive molecular structure rsc.orgnih.govrsc.org |

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of phenazine (B1670421) derivatives often involves harsh conditions, toxic reagents, and hazardous metal catalysts, which limits their broader application and presents environmental concerns. researchgate.netbenthamdirect.comdntb.gov.ua A key future direction is the development of green and sustainable synthetic methodologies for this compound and its derivatives.

Future research should focus on:

Green Solvents: Replacing toxic organic solvents with environmentally benign alternatives like water, glycerol, or ionic liquids. researchgate.net

Catalyst-Free and Metal-Free Reactions: Designing synthetic pathways that proceed efficiently without the need for catalysts, or that utilize organocatalysts instead of precious metal catalysts. researchgate.netresearchgate.net

Energy-Efficient Methods: Employing techniques such as microwave-assisted synthesis and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netbenthamdirect.com

Multicomponent Reactions (MCRs): Developing one-pot, multicomponent reactions to construct the phenazine core and introduce the desired functionalities in a single step, which improves atom economy and reduces waste. researchgate.netguidechem.com

Photocatalysis: Utilizing visible-light photoredox catalysis offers a mild and efficient way to forge key bonds under ambient conditions, aligning with the principles of green chemistry. researchgate.netresearchgate.net

The adoption of these sustainable practices will not only make the synthesis of this compound more economical and environmentally friendly but also facilitate the creation of a diverse library of derivatives for further study.

| Sustainable Synthesis Strategy | Description | Potential Advantages |

| Green Solvents | Use of water, glycerol, or other non-toxic solvents. researchgate.net | Reduced environmental pollution and health hazards. |

| Alternative Energy Sources | Microwave or ultrasound irradiation. benthamdirect.com | Faster reaction rates, lower energy consumption. |

| Multicomponent Reactions | Combining three or more reactants in a single step. researchgate.net | Increased efficiency, reduced waste, simplified procedures. |

| Organocatalysis | Use of small organic molecules as catalysts. | Avoidance of toxic heavy metals, lower cost. |

| Photocatalysis | Using light to drive chemical reactions. researchgate.netresearchgate.net | Mild reaction conditions, high selectivity. |

Advanced Mechanistic Studies of Electron Transfer and Reactivity

The phenazine core is known for its rich redox chemistry, and this compound is expected to be an active participant in electron transfer processes. A fundamental understanding of these mechanisms is paramount for designing applications in areas like photocatalysis and organic electronics.

Future mechanistic investigations should employ advanced techniques to probe the intricacies of electron transfer events:

Transient Absorption Spectroscopy: This ultrafast spectroscopic technique can detect and characterize short-lived excited states and radical intermediates formed following photoexcitation, providing direct evidence for electron transfer pathways and kinetics. rsc.orgdiva-portal.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying species with unpaired electrons, such as the radical cations or anions of this compound that may form during redox reactions. rsc.org

Kinetic Studies: Detailed kinetic analysis, including radical clock experiments and the study of kinetic isotope effects, can help to distinguish between different mechanistic possibilities, such as concerted versus stepwise proton-coupled electron transfer (PCET) or single-electron transfer (SET) pathways. nih.govdiva-portal.org

These studies will clarify how the structure of this compound influences its redox behavior and how it interacts with other molecules, paving the way for its rational application in redox-mediated processes.

Development of this compound as a Versatile Chemical Tool in Research

Building on a deeper understanding of its properties and reactivity, this compound and its derivatives have the potential to be developed into valuable tools for the broader scientific community.

Potential applications to be explored include:

Photoredox Catalysts: The strong light absorption and redox activity of phenazine-based compounds suggest their potential as organic photoredox catalysts. nih.govnih.gov Future work could involve tuning the structure of this compound to optimize its excited-state redox potentials for specific organic transformations, providing a sustainable alternative to catalysts based on precious metals like iridium and ruthenium. mdpi.com

Organic Electronics: Donor-acceptor molecules based on phenazine-amine structures have shown promise as materials for organic electronics. rsc.org The photophysical and electrochemical properties of this compound could be harnessed in the development of organic light-emitting diodes (OLEDs) or organic semiconductors.

Fluorescent Probes and Sensors: The phenazine scaffold is present in fluorescent dyes. By incorporating specific functional groups, this compound could be developed into a selective fluorescent probe for detecting metal ions, anions, or biologically relevant molecules.

The systematic exploration of these areas could establish this compound as a versatile and valuable compound in the toolkit of synthetic chemists and material scientists.

Q & A

Q. What synthetic methodologies are recommended for N-methylphenazin-1-amine, and how do reaction parameters influence yield and purity?

- Methodological Answer : The synthesis of N-methylphenazin-1-amine derivatives can be optimized using reductive amination or Pd-catalyzed protocols. For example, Pd/NiO catalysts under hydrogen atmospheres at 25°C have achieved high yields (>95%) for structurally similar amines by controlling solvent choice, reaction time, and stoichiometry . Key parameters include:

- Catalyst loading : 1.1 wt% Pd/NiO minimizes side reactions.

- Temperature : Ambient conditions (25°C) reduce energy input while maintaining efficiency.

- Purification : Filtration and solvent evaporation are effective for isolating products .

Characterization via NMR (400 MHz, CDCl) is critical to confirm structural integrity .